molecular formula C10H21NO B13602121 4-(Tert-butoxymethyl)piperidine

4-(Tert-butoxymethyl)piperidine

Cat. No.: B13602121
M. Wt: 171.28 g/mol
InChI Key: LWOWJSCISLXIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxymethyl)piperidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, frequently appearing in biologically active molecules and pharmaceuticals. This particular derivative, functionalized with a tert-butoxymethyl group, presents a protected alcohol moiety. The tert-butyl ether group enhances the molecule's lipophilicity and can improve cell membrane permeability in drug candidate molecules, while also serving as a robust protecting group that is stable to a wide range of reaction conditions, including bases and nucleophiles. It can be deprotected under acidic conditions to regenerate the hydroxymethyl group for further functionalization . This makes this compound a versatile building block for the synthesis of more complex target compounds, such as protease inhibitors, receptor antagonists, and other pharmacologically relevant agents. Researchers utilize this compound in the development of compound libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead compounds. The product is provided for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to good laboratory practices, referring to the safety data sheet for proper hazard and risk management.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]piperidine

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3

InChI Key

LWOWJSCISLXIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxymethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of tert-butyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Tert-butoxymethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxymethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The tert-butylbenzyl group in 4-(4-tert-butylbenzyl)piperidine contributes to a higher molecular weight and boiling point compared to tert-butoxymethyl, reflecting increased hydrophobicity .
  • pKa Trends : The pKa of piperidine derivatives (~10.5–10.6) remains consistent, indicating that bulky substituents minimally affect the basicity of the piperidine nitrogen .

Piperidine vs. Morpholine/Piperazine Moieties

In EP2 receptor potentiation studies, piperidine-based 2-piperidinyl phenyl benzamides (e.g., CID890517) showed significant activity, while morpholine or piperazine analogues (e.g., TG6–264, TG6–268) were inactive. This highlights the critical role of the piperidine ring in maintaining conformational rigidity for receptor interaction .

Antileishmanial Activity of Benzimidazolinyl Piperidines

Benzimidazolinyl-substituted piperidines (e.g., compounds 3, 4, and 10) exhibited IC₅₀ values ranging from 7.06 ± 0.17 µg/mL to 84.6 ± 0.6 µg/mL against Leishmania major. Substitution patterns, such as the position of chlorine or hydroxyl groups, significantly influenced potency .

Kv1.3 Potassium Channel Blockade

UK-78,282 (4-[diphenylmethoxymethyl]-piperidine) demonstrated nanomolar affinity for Kv1.3, attributed to the diphenylmethoxymethyl group enhancing hydrophobic interactions. Analogues with smaller substituents (e.g., benzylmethoxymethyl in CP-190,325) showed reduced activity, underscoring the importance of bulky groups in target engagement .

Nucleophilic Substitution and Reduction

4-(Piperidin-1-yl)aniline, a precursor for antimycobacterial compounds, was synthesized via nucleophilic substitution of 1-bromo-4-nitrobenzene with piperidine, followed by Pd/C-catalyzed reduction . Similar strategies could apply to this compound by substituting bromine with tert-butoxymethyl groups.

Mannich Reactions

Piperidine derivatives are frequently synthesized via Mannich reactions, as seen in the preparation of N-phenylindole derivatives (e.g., Compound 45) using formaldehyde and piperidine . This method could be adapted for introducing tert-butoxymethyl groups.

Boc Protection/Deprotection

The tert-butoxycarbonyl (Boc) group in 4-(tert-butoxycarbonylaminomethyl)piperidine is introduced via carbamate formation and removed with trifluoroacetic acid (TFA), a strategy applicable to tert-butoxymethyl analogues .

Docking and Binding Energy Comparisons

N-[β-hydroxy-β-[4-[1-adamantyl-6,8-dichloro]quinolyl]ethyl] piperidine exhibited binding energies comparable to native ligands in protein targets (e.g., 3EUB), suggesting that bulky substituents like adamantyl can mimic natural ligand interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(tert-butoxymethyl)piperidine with high purity and yield?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions, where the tert-butoxymethyl group is introduced via alkylation of the piperidine nitrogen. For example, a Boc-protected piperidine intermediate (e.g., 1-Boc-4-piperidone) can undergo deprotection followed by reaction with tert-butoxymethyl chloride under anhydrous conditions .
  • Optimization : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of reactive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (>75%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1H^1H NMR confirms the tert-butoxymethyl group (singlet at δ 1.2 ppm for 9H of tert-butyl; multiplet at δ 3.4–3.6 ppm for the piperidine CH2_2O group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]+^+ at m/z 200.18 (calculated for C11_{11}H21_{21}NO) .
  • IR Spectroscopy : Stretching frequencies for C-O (1100 cm1^{-1}) and C-N (1250 cm1^{-1}) bonds confirm functional groups .

Advanced Research Questions

Q. What methodologies are recommended for assessing the pharmacokinetic properties of this compound derivatives?

  • In Silico Tools : Use ADMET Predictor™ to model absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., tert-butoxymethyl group) with logP and bioavailability. For example, bulky tert-butyl groups reduce aqueous solubility but enhance metabolic stability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs, ion channels). The tert-butoxymethyl group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with Asp113 in the 5-HT2A_{2A} receptor .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Data Triangulation : Compare in vitro assays (e.g., IC50_{50} values from radioligand binding) with in silico predictions. For example, discrepancies in D2 receptor affinity may arise from assay-specific buffer conditions or cell lines .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to enhance binding consistency. Fluorine substitution at the para position increases metabolic stability and reduces off-target effects .

Q. How does the tert-butoxymethyl group influence the electronic and steric properties of the piperidine ring in receptor binding?

  • Electronic Effects : The tert-butoxymethyl group is electron-donating, raising the pKa of the piperidine nitrogen (predicted pKa ~8.5), which affects protonation state and receptor interactions .
  • Steric Effects : The bulky tert-butyl group restricts conformational flexibility, favoring binding to receptors with large hydrophobic pockets (e.g., σ1 receptors). Competitive binding assays with radiolabeled ligands (e.g., 3^3H-(+)-pentazocine) quantify steric contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.